2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, often requiring specialized reagents and conditions. Researchers have explored various synthetic routes, including ring construction from cyclic or acyclic precursors. Functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has also been investigated .
Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis and Activity in Drug Design The compound "2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester" falls into a category of compounds that are often synthesized and assessed for their potential pharmacological properties. Several research studies have been conducted on similar compounds, focusing on their synthesis and the evaluation of their potential as drugs. For instance, studies have been done on compounds like 5(1H)oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic ethyl esters and 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, evaluating their central pharmacological properties and antibacterial evaluation respectively (Matosiuk et al., 1992), (Santilli et al., 1975). Such studies contribute to understanding the potential uses of similar thiazole compounds in scientific research.
Metabolic Studies and Experimental Models The metabolism of similar thiazole compounds and their derivatives has also been a subject of interest. For instance, studies have investigated the metabolism and excretion of benzenesulfonamide derivatives in rats, revealing insights into the biotransformation and potential pharmacokinetic properties of such compounds (Tang et al., 2002). Additionally, the anticonflict activity and memory impairment aspects of novel [1]benzothieno[2,3-c]pyridines have been explored, offering a glimpse into the potential neurological effects of these compounds (Kawakubo et al., 1990).
properties
IUPAC Name |
ethyl 2-oxo-4-pyridin-3-yl-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-2-16-10(14)9-8(13-11(15)17-9)7-4-3-5-12-6-7/h3-6H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGRIYQZPSGNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester |
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